molecular formula C22H25NO6 B14797044 4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid

4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid

Cat. No.: B14797044
M. Wt: 399.4 g/mol
InChI Key: RSRFHNIDRTXGOC-UHFFFAOYSA-N
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Description

4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid is a complex organic compound with a variety of functional groups, including ester, amide, and aromatic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid typically involves multiple steps. One common route includes the following steps:

    Protection of the amine group: The amine group is protected using a benzyl chloroformate to form a carbamate.

    Formation of the ester: The protected amine is then reacted with 2-methylpropan-2-ol in the presence of a strong acid catalyst to form the ester.

    Coupling reaction: The ester is coupled with 4-carboxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid) or halogenating agents (e.g., bromine).

Major Products

    Hydrolysis: Carboxylic acids and amines.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid involves its interaction with specific molecular targets. The ester and amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[[(2-Methylpropan-2-yl)oxy-oxomethyl]hydrazinylidene]methyl]benzoic acid
  • (2S)-5-[(2-Methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

Uniqueness

4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-20(26)18(13-15-9-11-17(12-10-15)19(24)25)23-21(27)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,25)

InChI Key

RSRFHNIDRTXGOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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